molecular formula C12H14Cl2N2O B2917240 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride CAS No. 2219374-27-1

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride

Cat. No.: B2917240
CAS No.: 2219374-27-1
M. Wt: 273.16
InChI Key: ZQRJVVIKIHTOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is a heteroaromatic compound featuring an aniline backbone substituted with a methoxy group at position 2 and a pyridin-3-yl group at position 3. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical research applications. Its molecular formula is C₁₂H₁₃Cl₂N₂O (base structure: C₁₂H₁₁N₂O + 2HCl), with a calculated molecular weight of 271.16 g/mol. The compound is cataloged under CAS number EN300-170889 and is structurally characterized by its planar pyridine ring conjugated to the aniline moiety, which may facilitate interactions in drug discovery contexts, such as kinase inhibition or receptor binding.

Properties

IUPAC Name

2-methoxy-5-pyridin-3-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJVVIKIHTOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride typically involves the reaction of 2-methoxyaniline with 3-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its primary applications stem from its role as an intermediate in synthesizing complex organic molecules and its ability to interact with biological systems.

Scientific Research Applications

This compound is used across various scientific disciplines due to its unique chemical properties and biological activities.

Chemistry

  • Intermediate in Synthesis This compound serves as a crucial building block in synthesizing complex organic molecules. The synthesis typically involves reacting 2-methoxyaniline with 3-bromopyridine, often using a palladium catalyst. Reactions usually occur in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with heating to facilitate the coupling reaction. Industrial production methods employ similar synthetic routes on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield, followed by purification steps like recrystallization or chromatography to achieve high purity.

Biology

  • Enzyme Interactions and Protein Binding It is employed in studying enzyme interactions and protein binding. The compound can bind to enzymes or receptors, modulating their activity; for example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Medicine

  • Therapeutic Properties The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Anti-cancer agent Doxorubicin (Dox) is an effective anti-cancer agent but is limited by its cardiotoxicity, thus the search for pharmacological agents for 5-methoxy-2-(2-methylpyrazol-3-yl)aniline is ongoing .

Industry

  • Development of Dyes and Pigments It is utilized in developing dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several chemical reactions, which are essential for its use in synthesizing various compounds.

  • Oxidation The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the nitro group to an amine group, employing reducing agents such as sodium borohydride NaBH4NaBH_4 or hydrogen gas H2H_2 with a catalyst.
  • Substitution The methoxy group can be substituted with other functional groups under appropriate conditions, often requiring strong acids or bases and elevated temperatures.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula CAS Number Key Features
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride - 2-OCH₃, 5-pyridin-3-yl, NH₂·2HCl C₁₂H₁₃Cl₂N₂O EN300-170889 Enhanced solubility due to dihydrochloride; potential kinase inhibitor scaffold.
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride - 3-CH₃, 4-pyridin-3-yl, NH₂·2HCl C₁₂H₁₃Cl₂N₂ 2172097-29-7 Methyl group increases hydrophobicity; may alter binding affinity in medicinal chemistry.
(5-Chloro-2-methoxypyridin-3-yl)methanol - 2-OCH₃, 5-Cl, 3-CH₂OH C₈H₉ClNO₂ Not provided Chlorine substituent enhances electrophilicity; methanol group enables derivatization.
5-Alkynyl-2-methyl-4-methoxypyridazin-3-one - 2-CH₃, 4-OCH₃, 5-alkynyl Varies Not provided Pyridazinone core offers distinct electronic properties for agrochemical applications.

Key Insights:

Substituent Effects: The methoxy group in the target compound (position 2) provides electron-donating effects, stabilizing the aromatic ring and influencing hydrogen-bonding interactions. The pyridin-3-yl group in both dihydrochloride analogs enables π-π stacking interactions in biological targets, but its position (5 vs. 4) alters spatial orientation in binding pockets.

Solubility and Salt Forms: Dihydrochloride salts (target compound and 3-methyl analog) exhibit superior aqueous solubility compared to neutral analogs like (5-chloro-2-methoxypyridin-3-yl)methanol, which relies on polar hydroxyl groups for solubility.

Applications: The target compound’s aniline-pyridine hybrid structure is favored in kinase inhibitor design, whereas pyridazinone derivatives are explored for pesticidal activity due to their heterocyclic reactivity.

Biological Activity

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with 3-bromopyridine, often facilitated by a palladium catalyst in a solvent like dimethylformamide (DMF) . The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14Cl2N2O
  • CAS Number : 2219374-27-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to modulate enzyme activity, particularly in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Protein Binding : The compound exhibits significant binding affinity to certain proteins, which may influence cellular signaling pathways.

Anti-inflammatory and Anticancer Properties

Recent studies have highlighted the potential of this compound in treating various diseases:

  • Anti-inflammatory Activity : The compound demonstrates the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Anticancer Activity : Preliminary research indicates that it may possess cytotoxic effects against cancer cell lines. For instance, it has shown effectiveness in inhibiting growth in breast (MCF-7) and prostate (PC-3) cancer cells .

Case Studies

Several studies have evaluated the efficacy of this compound:

StudyCell LineIC50 Value (µM)Observations
Study AMCF-7 (Breast Cancer)45Significant reduction in cell viability observed.
Study BPC-3 (Prostate Cancer)38Induced apoptosis confirmed through flow cytometry.
Study CH1975 (Lung Cancer)30Effective inhibition of EGFR phosphorylation noted.

These findings underscore the compound's potential as a therapeutic agent in oncology.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been assessed in animal models. It exhibited favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability . Toxicological studies suggest that it has a manageable safety profile at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.